molecular formula C5H10N2O B2411901 3-(Aminomethyl)pyrrolidin-2-one CAS No. 1367941-61-4

3-(Aminomethyl)pyrrolidin-2-one

Cat. No.: B2411901
CAS No.: 1367941-61-4
M. Wt: 114.148
InChI Key: DMJZQILWVRAKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an aminomethyl group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)pyrrolidin-2-one can be achieved through several methods:

Industrial Production Methods: Industrial production often involves the use of efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The specific details of industrial methods are proprietary and vary between manufacturers.

Biological Activity

3-(Aminomethyl)pyrrolidin-2-one is a heterocyclic organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparison with structurally similar compounds.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity : This compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress. Its antioxidant properties are attributed to the presence of both amine and carbonyl functional groups, which can donate electrons to neutralize reactive oxygen species.
  • COX-2 Inhibition : Studies have demonstrated that derivatives of pyrrolidine, including this compound, possess inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The IC50 values for some related compounds range from 1–8 μM, indicating potent inhibition.
  • Metal Ion Complexation : The compound can form complexes with metal ions such as nickel(II), leading to the formation of optically active macrocycles. This property suggests potential applications in coordination chemistry and catalysis.

While specific mechanisms of action for this compound have not been extensively documented, its biological activities can be inferred from its structural characteristics:

  • Binding Affinities : Interaction studies have focused on the compound's binding affinities with various biological targets using techniques such as surface plasmon resonance and molecular docking simulations. These studies are crucial for elucidating the mechanism of action and potential therapeutic effects.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented in the following table:

Compound NameStructure TypeKey FeaturesUnique Aspects
2-Pyrrolidinone LactamCarbonyl at position 2More stable due to lactam formation
3-Pyrroline UnsaturatedDouble bond between positions 2 and 3Increased reactivity due to unsaturation
N-Methylpyrrolidinone MethylatedMethyl group at nitrogenEnhanced lipophilicity
4-Aminopyrrolidine AminoAmino group at position 4Different pharmacological profile

This compound stands out due to its dual functional groups (amine and carbonyl), which provide unique reactivity patterns not found in these similar compounds.

Case Studies

  • In Vivo Studies : A study involving the administration of spermidine trishydrochloride in mice revealed a time-dependent accumulation of metabolites, including N-(3-aminopropyl)pyrrolidin-2-one. This indicates that related compounds may share metabolic pathways that could be exploited for therapeutic purposes .
  • Antimicrobial Potential : Research has highlighted the potential of pyrrolidine derivatives in overcoming antibiotic resistance. Some derivatives have shown promising antibacterial activity against resistant strains, suggesting that this compound could be further explored in this context .

Properties

IUPAC Name

3-(aminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-4-1-2-7-5(4)8/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJZQILWVRAKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.